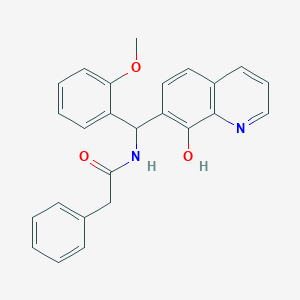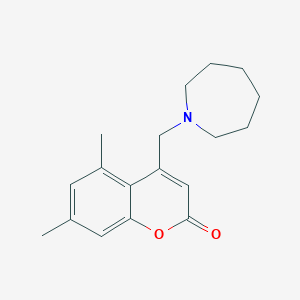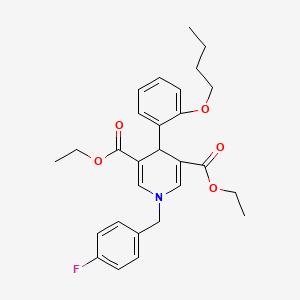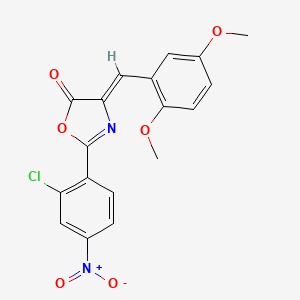![molecular formula C8H8N4O B14967028 N-[(E)-(5-methylfuran-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14967028.png)
N-[(E)-(5-methylfuran-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is an organic compound that features a furan ring substituted with a methyl group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is synthesized through the methylation of furan.
Formation of the Triazole Derivative: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The furan and triazole derivatives are coupled using a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts: To enhance the efficiency of the coupling reaction.
Purification Techniques: Such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products:
Oxidation Products: Furanones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted furans.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
- (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Comparison:
- Structural Differences: Variations in the substituents on the furan or triazole rings.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Unique applications based on the specific properties of each compound.
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
(E)-1-(5-methylfuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H8N4O/c1-7-2-3-8(13-7)4-11-12-5-9-10-6-12/h2-6H,1H3/b11-4+ |
Clave InChI |
LQNDVNAARCNXJP-NYYWCZLTSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=N/N2C=NN=C2 |
SMILES canónico |
CC1=CC=C(O1)C=NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966949.png)
![9-methyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one](/img/structure/B14966962.png)

![N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14966987.png)
![3-(4-Chlorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B14966989.png)


![N,2'-dicyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14967009.png)
![N-(Adamantan-1-YL)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B14967020.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14967032.png)
![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14967034.png)
![3-(2-methoxybenzyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B14967041.png)
methanone](/img/structure/B14967044.png)
